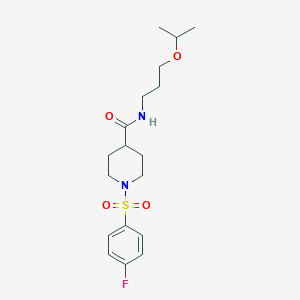
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide, also known as JNJ-1939263, is a novel and potent small molecule inhibitor of the TRPV1 ion channel. The TRPV1 ion channel is a non-selective cation channel that is activated by various physical and chemical stimuli, including heat, capsaicin, and acid. It is widely expressed in sensory neurons and plays a critical role in pain sensation and inflammation. The development of TRPV1 inhibitors has been a major focus of research in the field of pain management.
Mecanismo De Acción
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide acts as a competitive antagonist of the TRPV1 ion channel. It binds to the channel and prevents the activation of the channel by various stimuli, thereby reducing the influx of calcium ions and the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). This leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the release of substance P and CGRP from sensory neurons in response to various stimuli. In vivo studies have shown that this compound can reduce thermal hyperalgesia, mechanical allodynia, and inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of TRPV1 and can be used to study the role of TRPV1 in pain and inflammation. It has also been shown to have a good pharmacokinetic profile and can be administered orally or intravenously. However, one limitation of this compound is that it is not highly water-soluble and may require the use of solubilizing agents in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide. One direction is to further investigate the mechanism of action of this compound and its effects on other ion channels and receptors. Another direction is to study the efficacy of this compound in clinical trials for the treatment of pain and inflammation. Additionally, this compound may have potential applications in other areas, such as cancer and metabolic disorders, and further research is needed to explore these possibilities.
Métodos De Síntesis
The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide has been described in several publications. The most common method involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(3-isopropoxypropyl)piperidine-4-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide has been extensively studied in preclinical models of pain and inflammation. In vitro studies have shown that this compound is a potent and selective inhibitor of TRPV1, with an IC50 value of 71 nM. In vivo studies have demonstrated that this compound can effectively reduce pain and inflammation in various animal models, including models of neuropathic pain, inflammatory pain, and visceral pain.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O4S/c1-14(2)25-13-3-10-20-18(22)15-8-11-21(12-9-15)26(23,24)17-6-4-16(19)5-7-17/h4-7,14-15H,3,8-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYANGHTANHUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

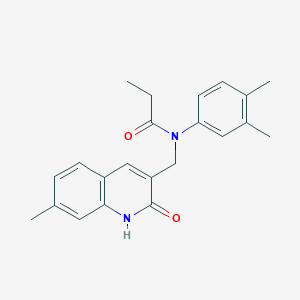
![1-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-3-[4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7699367.png)
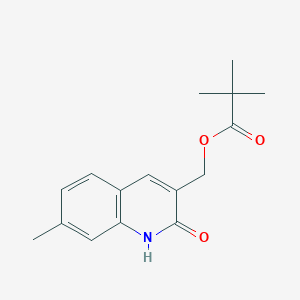
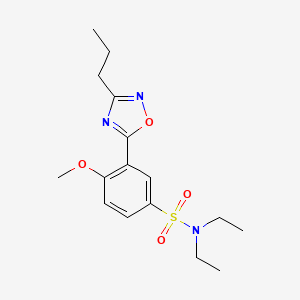

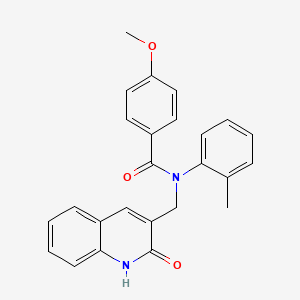


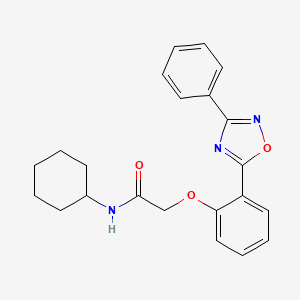
![8-bromo-N-(3-methoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699405.png)
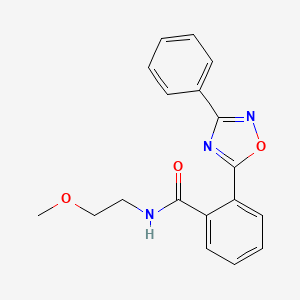


![(E)-N'-(3-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699453.png)